molecular formula C15H13BrN2O2 B5614002 N-(3-BROMOPHENYL)-4-ACETAMIDOBENZAMIDE

N-(3-BROMOPHENYL)-4-ACETAMIDOBENZAMIDE

Cat. No.: B5614002
M. Wt: 333.18 g/mol
InChI Key: GTQVPQZWCPHQAZ-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-4-acetamidobenzamide is a benzamide derivative characterized by a bromine atom at the 3-position of the phenyl ring and an acetamido group at the 4-position of the benzamide core. Its molecular formula is C₁₅H₁₃BrN₂O₂, with a calculated molecular weight of 333.7 g/mol.

Properties

IUPAC Name

4-acetamido-N-(3-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10(19)17-13-7-5-11(6-8-13)15(20)18-14-4-2-3-12(16)9-14/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQVPQZWCPHQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-4-ACETAMIDOBENZAMIDE typically involves the reaction of 3-bromoaniline with 4-acetamidobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-4-ACETAMIDOBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilides, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(3-Bromophenyl)-4-acetamidobenzamide with structurally related benzamide derivatives from the provided evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Research Findings Reference
This compound 3-Br (phenyl), 4-acetamido (benzamide) C₁₅H₁₃BrN₂O₂ 333.7 (calculated) Hypothetical: Bromine enhances lipophilicity; acetamido enables H-bonding.
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide 3-acetamido (phenyl), 4-Cl, 3-NO₂ (benzamide) C₁₅H₁₂ClN₃O₄ 333.728 Nitro group increases reactivity; chloro enhances electrophilicity .
4-Acetamido-N-octadecyl-3-nitrobenzamide 4-acetamido, 3-NO₂, N-octadecyl C₂₅H₃₃N₃O₄ ~451.55 Long alkyl chain (C18) boosts lipophilicity and membrane permeability .
2-Amino-N-(4-ethoxyphenyl)benzamide 2-NH₂ (benzamide), 4-OEt (phenyl) C₁₅H₁₆N₂O₂ 256.3 Ethoxy group improves solubility; amino group enables nucleophilic reactions .

Key Differences and Implications

Substituent Effects
  • Bromine vs. Chlorine/Nitro Groups: Bromine in the target compound offers greater van der Waals interactions and lipophilicity compared to chlorine in the analog from . This could enhance binding to hydrophobic biological targets.
  • N-Substituent Variations :

    • The 3-bromophenyl group in the target compound contrasts with alkyl chains (e.g., octadecyl in ) or ethoxy groups (). Aromatic substituents like bromophenyl may participate in π-π stacking interactions, which are critical in protein-ligand binding or crystal packing .
Physicochemical Properties
  • Molecular Weight : The target compound (333.7 g/mol) is lighter than alkylated derivatives (e.g., 451.55 g/mol for the octadecyl analog), which may influence pharmacokinetic profiles.

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